molecular formula C11H13NO3 B1595016 ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 22244-22-0

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1595016
CAS RN: 22244-22-0
M. Wt: 207.23 g/mol
InChI Key: FGYXHLIMQKWPIL-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, or ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a heterocyclic compound containing an oxazine (1,4-benzoxazine) ring and a carboxylic acid ester group. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. The compound has also been used as a starting material in the synthesis of other heterocyclic compounds.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives have been synthesized and isolated through various chemical reactions. One study demonstrated the synthesis of these compounds from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, with a focus on obtaining derivatives in low yields. These derivatives can also be achieved by hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate (Mayer et al., 2001). Another research highlighted the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, emphasizing the structural determination through X-ray analysis and NMR spectroscopy (Štefanić et al., 2001).

Reactivity and Mechanistic Studies

The reactivity of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been explored in various studies. For example, one research focused on its reaction with Hetareno[e]pyrrolediones to isolate intermediate products of spiro heterocyclization, confirming product structures via X-ray analysis (Kobelev et al., 2020). Another study provided insights into the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones, offering considerations on the reactivity of these compounds (Zidar & Kikelj, 2008).

Novel Synthesis Methods

Innovative methods for synthesizing ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been developed. One study presented a new domino alkylation–cyclization–air-oxidation method, leading to the unexpected formation of alkyl 3-substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates (Zhang et al., 2013). Additionally, research into the Hemetsberger reaction led to the synthesis of various ethyl 1,4-oxazinoindole derivatives, opening avenues for the creation of tetracyclic compounds (Mayer et al., 2002).

Enantioselective Synthesis and Racemization Studies

The enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been a subject of study, particularly in addressing challenges such as racemization during synthesis. One research detailed the multigram-scale HPLC enantioseparation as a method to circumvent racemization issues, providing insights into the synthesis and purification conditions that influence racemization rates (Pham et al., 2021).

Applications in Drug Synthesis and Cancer Research

There has been notable research in the application of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in drug synthesis and cancer research. One study described a flow chemistry approach to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates, investigating their cytotoxicity against various cancer cell lines (Lin et al., 2016). Another explored the synthesis of new ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, focusing on their structures and potential applications (Hu Ying-he, 2006).

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXHLIMQKWPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944898
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

22244-22-0
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22244-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2,3-dibromopropionate (8.05 g, 31.0 mmol, Aldrich) in acetone (35 mL) was added o-aminophenol (3.38 g. 31.0 mmol) and potassium carbonate (5.1 g, 36.9 mmol). The reaction mixture was stirred at reflux under a water condenser for 18 h. Upon cooling to room temperature, the reaction was concentrated in vacuo, and the residue was taken up in water (50 mL) and the product was extracted using EtOAc (3×75 mL). The organic fractions were combined, washed with saturated brine (15 mL), dried over sodium sulfate, and concentrated. Purification of the product by flash column chromatography (30% EtOAc/hexane) afforded the title compound as a yellow oil. MS m/z: 208 (M+1).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2,3-dibromopropionate (24 g, 92 mmol) was added dropwise to a refluxing solution of o-aminophenol (10 g, 92 mmol) and potassium carbonate (15 g, 110 mmol) in acetone (100 ml). After 18 h the mixture was cooled and reduced. Ethyl acetate and water were added and the mixture separated. The organic phase was washed with brine, filtered and reduced. Chromatography (30% EtOAc/70% 60-80 petroleum ether) afforded ethyl benzomorpholine-2-carboxylate (4.5 g, 24%) as a red oil.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 3
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 4
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ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Citations

For This Compound
12
Citations
S Mayer, A Arrault, GÉR Guillaumet… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Attempted synthesis of ethyl 3,4â•’dihydroâ•’2Hâ•’1,4â•’benzoxazineâ•’3â•’carbo Page 1 Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4benzoxazine-3-carboxylate and 3-…
Number of citations: 18 onlinelibrary.wiley.com
HN Pham - 2020 - theses.hal.science
This work describes the syntheis and conformational analysis of enantiopure 1,4-benzoxazine-based pseudodipeptides and pseudotripeptides. Enantiomers of ethyl 2,3-…
Number of citations: 5 theses.hal.science
YR Zhang, X Huang, DC Xu… - Australian Journal of …, 2013 - CSIRO Publishing
A new domino alkylation–cyclization–air-oxidation of 2-halo-1,3-dicarbonyl compounds with 2-aminophenols promoted by caesium salts under aerobic conditions has been developed. …
Number of citations: 1 www.publish.csiro.au
H Pham, A Arrault, N Vanthuyne, S Acherar - Chirality, 2021 - Wiley Online Library
Racemic ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐2‐carboxylate is a key synthon for the design of promising therapeutic drugs. It is mainly synthesized from racemic ethyl 2,3‐…
Number of citations: 7 onlinelibrary.wiley.com
P Štefanič, K Turnšek, D Kikelj - Tetrahedron, 2003 - Elsevier
A general synthesis of new alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate peptidomimetic building blocks from the corresponding alkyl 3-oxo-3,4-dihydro-…
Number of citations: 14 www.sciencedirect.com
S Mayer, G Guillaumet, JY Merour - Heterocycles: an international …, 2001 - cir.nii.ac.jp
… Regioselective Formylation of Ethyl 3 4 Dihydro 2H 1 4 benzoxazine 2 carboxylate or 2 Acetate Derivatives …
Number of citations: 10 cir.nii.ac.jp
A Arrault, F Touzeau, G Guillaumet, JM Léger, C Jarry… - Tetrahedron, 2002 - Elsevier
Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. Reduction of thiolactam 17 …
Number of citations: 37 www.sciencedirect.com
Ç Yüksektepe, C Kazak, C Özdoğan… - Journal of Chemical …, 2011 - Springer
The biologically important 2-amino-3-hydroxypyridine reacts with benzoyl chloride to give 2-(N-benzoylbenzamido)pyridine-3-yl benzoate. This synthesized compound has been …
Number of citations: 7 link.springer.com
N Fernández-Sáez, B Rubio-Ruiz… - Future medicinal …, 2019 - Future Science
Aim: Identification of new antiproliferative compounds. Methodology: Four series of compounds were synthesized by the Mitsunobu reaction. Their antiproliferative activity was studied …
Number of citations: 8 www.future-science.com
C Kazak, O Büyükgüngör, M Odabaşoğlu, F Arslan… - academia.edu
The 2-amino-3-hydroxypyridine reacts with benzoil chloride to give 2-(N, N-dibenzoylamino)-3-pyridylbezoate (I). The compound has been studied by elemental analysis and X-ray …
Number of citations: 0 www.academia.edu

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